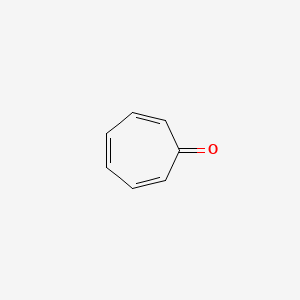

Tropone

説明

特性

IUPAC Name |

cyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-7-5-3-1-2-4-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWDCTQRORVHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Record name | tropone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tropone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202169 | |

| Record name | Tropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-80-0 | |

| Record name | Tropone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-cycloheptatrien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO48X7SUFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aromaticity of Tropone and Tropolone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropone and tropolone, non-benzenoid seven-membered cyclic compounds, occupy a unique chemical space, exhibiting a degree of aromaticity that influences their structure, stability, and reactivity. This technical guide provides an in-depth exploration of the aromatic character of this compound and tropolone, synthesizing theoretical principles with experimental evidence. Key quantitative data from spectroscopic and crystallographic studies are summarized, and detailed experimental and computational protocols for assessing aromaticity are provided. This document aims to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the nuanced electronic properties of these fascinating molecules and their derivatives.

Introduction: The Concept of Aromaticity in Non-Benzenoid Systems

Aromaticity, a concept central to organic chemistry, is most famously exemplified by benzene and its derivatives. However, the criteria for aromaticity—a cyclic, planar, fully conjugated system with (4n+2) π-electrons—are not limited to six-membered rings. This compound (cyclohepta-2,4,6-trien-1-one) and its hydroxylated derivative, tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one), are canonical examples of non-benzenoid compounds that exhibit aromatic character.[1] Their aromaticity arises from the contribution of a dipolar resonance structure, in which the carbonyl group is polarized, leaving a positive charge on the seven-membered ring and a negative charge on the oxygen atom.[2] This polarization allows the ring to possess a stable, aromatic tropylium cation-like system with 6 π-electrons.[3][4]

Tropolone generally exhibits greater aromatic character and stability than this compound. This is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, which further stabilizes the planar, conjugated system and promotes the dipolar resonance form.[5] The unique electronic structure of these compounds imparts them with distinct chemical properties, including a propensity for electrophilic substitution reactions characteristic of aromatic systems, alongside reactions typical of unsaturated ketones.[3][6] This dual reactivity, coupled with the biological activity of many tropolone-containing natural products, makes a thorough understanding of their aromaticity crucial for their application in various fields, including drug design.[7][8]

Theoretical Framework of Aromaticity

The aromaticity of this compound and tropolone can be understood through the lens of resonance theory and molecular orbital theory.

Resonance Theory

The partial aromatic character of this compound and tropolone is rationalized by considering the contribution of their respective resonance structures.

Caption: Resonance contributors of this compound and tropolone.

For this compound, the key is the contribution of the dipolar resonance form (B), which features a 6π-electron tropylium cation ring, satisfying Hückel's rule for aromaticity (n=1).[4] In tropolone, the intramolecular hydrogen bond in structure (C) further stabilizes the molecule and enhances the contribution of the aromatic dipolar resonance structure (D).

Molecular Orbital Theory

From a molecular orbital perspective, the mixing of the p-orbitals of the seven carbon atoms and the oxygen atom of the carbonyl group leads to a set of π molecular orbitals. In the tropylium cation-like state, six π-electrons occupy the three lowest energy bonding molecular orbitals, resulting in a closed-shell configuration that confers aromatic stability.

Experimental Evidence for Aromaticity

A combination of spectroscopic, crystallographic, and computational methods provides compelling evidence for the aromatic character of this compound and tropolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing aromaticity. The chemical shifts of the ring protons and carbons are indicative of the degree of electron delocalization and the presence of a ring current.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Tropolone

| Compound | Nucleus | C1/C2 | C3/C7 | C4/C6 | C5 | H2/H7 | H3/H6 | H4/H5 |

| This compound | ¹H | - | - | - | - | 6.98 | 6.91 | 7.12 |

| ¹³C | 187.7 | 136.1 | 133.5 | 141.6 | - | - | - | |

| Tropolone | ¹H | - | - | - | - | 7.24 | 6.84 | 7.05 |

| ¹³C | 171.8 | 123.6 | 137.0 | 128.5 | - | - | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shifts of the ring protons in both molecules, compared to typical alkenic protons, are consistent with the deshielding effect of an aromatic ring current.

X-ray Crystallography

X-ray diffraction studies provide precise measurements of bond lengths, which can indicate the degree of bond equalization, a hallmark of aromaticity.

Table 2: Selected Bond Lengths (Å) in this compound and Tropolone from X-ray Crystallography

| Compound | C1-C2 | C2-C3 | C3-C4 | C4-C5 | C1=O |

| This compound | 1.456 | 1.362 | 1.450 | 1.355 | 1.259 |

| Tropolone | 1.477 | 1.381 | 1.452 | 1.373 | 1.261 |

The C-C bond lengths in the rings of both molecules are intermediate between those of typical single and double bonds, indicating significant electron delocalization.

Dipole Moment and Infrared (IR) Spectroscopy

The significant contribution of the dipolar resonance structure is reflected in the large measured dipole moments of these compounds.

Table 3: Dipole Moments and Carbonyl Stretching Frequencies

| Compound | Dipole Moment (Debye) | C=O Stretch (cm⁻¹) |

| This compound | 4.17 D | ~1638 |

| Tropolone | 3.71 D | ~1618 |

The high dipole moment of this compound, significantly larger than that of cycloheptanone (~3.04 D), supports a highly polarized C=O bond and substantial charge separation.[3] The lower-than-expected carbonyl stretching frequencies in the IR spectra are also indicative of reduced double bond character due to resonance.

Quantitative Assessment of Aromaticity

Several methods have been developed to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

Table 4: Calculated NICS(1)zz Values

| Compound | NICS(1)zz (ppm) | Aromaticity |

| Benzene | -29.9 | Aromatic |

| This compound | -5.0 | Modestly Aromatic |

| Tropolone | -7.5 to -9.0 | Aromatic |

Note: NICS values are dependent on the computational method and basis set used.

The negative NICS values for this compound and tropolone confirm their aromatic character, with tropolone showing a greater degree of aromaticity.[2]

Aromaticity Probes

Experimental techniques using molecular probes, such as the dimethyldihydropyrene probe, have been employed to estimate the aromaticity of this compound relative to benzene. These studies suggest that this compound possesses approximately 20-30% of the aromaticity of benzene.[9]

Experimental and Computational Protocols

Synthesis of this compound and Tropolone

A variety of synthetic routes to this compound and tropolone have been reported. A common laboratory-scale synthesis of tropolone involves the [2+2] cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) with cyclopentadiene, followed by hydrolysis and rearrangement.[10] this compound can be synthesized by the selenium dioxide oxidation of cycloheptatriene.[3][11]

Caption: Simplified synthetic pathways to this compound and tropolone.

NMR Spectroscopic Analysis

-

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra are acquired on a 300-600 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Spectroscopy: Spectra are usually obtained with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Computational Chemistry

-

Geometry Optimization: The molecular geometries of this compound and tropolone are optimized using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).

-

NICS Calculations: NICS values are calculated at the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method at the HF/6-31G* level of theory or higher. The NICS value is typically calculated at a point 1 Å above the geometric center of the ring (NICS(1)).

Chemical Reactivity: A Consequence of Aromaticity

The partial aromaticity of this compound and tropolone governs their chemical reactivity.

Electrophilic Substitution

Both this compound and tropolone can undergo electrophilic substitution reactions, such as nitration and halogenation, which is characteristic of aromatic compounds.[6] Tropolone is generally more reactive towards electrophiles than this compound.

Reactions at the Carbonyl Group

The carbonyl group in both molecules can undergo typical reactions of ketones, such as condensation with hydrazines.

Cycloaddition Reactions

The π-system of this compound can act as a diene or a triene in cycloaddition reactions, such as the Diels-Alder reaction. This reactivity highlights the unsaturated character of the molecule.[2]

Caption: Dual reactivity of this compound.

Conclusion

This compound and tropolone are exemplary non-benzenoid aromatic compounds whose electronic structures are a delicate balance between aromatic stabilization and the inherent properties of an α,β-unsaturated ketone. Tropolone's intramolecular hydrogen bonding enhances its aromatic character relative to this compound. A comprehensive understanding of their aromaticity, supported by a wealth of theoretical and experimental data, is essential for predicting their reactivity and for the rational design of new molecules with desired properties for applications in materials science and drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers working with these intriguing seven-membered ring systems.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Antiaromaticity Gain Activates this compound and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Is this compound aromatic? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound & Tropolones Aromaticity | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of this compound and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound [chemeurope.com]

A Technical Guide to the Synthesis of Tropone and Tropolone Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropone and tropolone scaffolds are seven-membered non-benzenoid aromatic rings that form the core of a diverse array of natural products. These compounds, isolated from various sources including plants, fungi, and bacteria, exhibit a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties. The unique electronic nature and conformational flexibility of the seven-membered ring pose significant challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound and tropolone-containing natural products, with a focus on detailed experimental protocols and quantitative data to aid in research and development.

Core Synthetic Strategies

The construction of the this compound and tropolone nucleus is a key challenge in the synthesis of these natural products. Several powerful strategies have been developed, primarily centered around ring expansion reactions, cycloadditions, and oxidative methodologies.

Buchner Ring Expansion

The Buchner reaction is a classic and widely used method for the synthesis of cycloheptatrienes, which are immediate precursors to tropones and tropolones. The reaction involves the cyclopropanation of an aromatic ring with a carbene, typically generated from a diazo compound, followed by a thermal or photochemical electrocyclic ring opening of the resulting norcaradiene intermediate.

-

Reaction: The cyclopropanation of 1,2,4-trimethoxybenzene with ethyl diazoacetate.

-

Reagents and Conditions:

-

1,2,4-trimethoxybenzene (1 equivalent)

-

Ethyl diazoacetate (1.2 equivalents)

-

Anhydrous copper(II) sulfate (catalytic amount)

-

Solvent: Benzene

-

Temperature: Reflux

-

Reaction Time: 12 hours

-

-

Procedure: A solution of 1,2,4-trimethoxybenzene and a catalytic amount of anhydrous copper(II) sulfate in dry benzene is brought to reflux. A solution of ethyl diazoacetate in benzene is then added dropwise over a period of 2 hours. The reaction mixture is maintained at reflux for an additional 10 hours. After cooling to room temperature, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude cycloheptatriene is purified by vacuum distillation.

-

Subsequent Oxidation: The purified cycloheptatriene can then be oxidized to the corresponding tropolone using reagents such as selenium dioxide or bromine followed by dehydrobromination.

[4+3] Cycloaddition Reactions

[4+3] Cycloaddition reactions provide a convergent and stereocontrolled route to seven-membered rings. This method typically involves the reaction of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, often an oxyallyl cation generated in situ.

-

Reaction: Reaction of a furan derivative with an oxyallyl cation generated from a dihaloketone.

-

Reagents and Conditions:

-

Furan derivative (1 equivalent)

-

α,α'-Dihaloketone (e.g., 2,4-dibromopentan-3-one) (1.1 equivalents)

-

Reducing agent (e.g., Zinc-copper couple) or a non-nucleophilic base (e.g., DBU)

-

Solvent: Anhydrous diethyl ether or acetonitrile

-

Temperature: Room temperature

-

Reaction Time: 24-48 hours

-

-

Procedure: To a stirred suspension of activated zinc-copper couple in anhydrous diethyl ether is added a solution of the furan derivative and the α,α'-dihaloketone in diethyl ether. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude cycloadduct is purified by column chromatography on silica gel.

Oxidative Dearomatization-Based Methods

More recent strategies for tropolone synthesis involve the oxidative dearomatization of phenols to generate highly reactive intermediates that can undergo subsequent rearrangements or cycloadditions to form the seven-membered ring.

Total Synthesis of Key this compound and Tropolone Natural Products

The following sections provide an overview of the total synthesis of seminal this compound and tropolone natural products, highlighting the application of the core synthetic strategies.

Colchicine

Colchicine, an alkaloid isolated from the autumn crocus, is a well-known mitotic inhibitor used in the treatment of gout. Its unique tricyclic structure, featuring a tropolone methyl ether ring, has made it a challenging and iconic target for total synthesis. The first total synthesis was accomplished by Eschenmoser in 1959.[1]

Eschenmoser's landmark synthesis utilized a creative approach to construct the tropolone ring C. A key transformation involved an intramolecular base-promoted cyclopropanation followed by ring expansion.

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Thiele-Winter Acetoxylation | Ac₂O, H₂SO₄ (cat.) | - | Eschenmoser, 1959 |

| 2 | Ozonolysis | O₃, then Zn/H₂O | - | Eschenmoser, 1959 |

| 3 | Aldol Condensation | Piperidine, Pyridine | - | Eschenmoser, 1959 |

| 4 | Intramolecular Cyclopropanation | NaH, Benzene | - | Eschenmoser, 1959 |

| 5 | Ring Expansion and Oxidation | OsO₄, then H₂S | - | Eschenmoser, 1959 |

| 6 | Methylation | CH₂N₂ | - | Eschenmoser, 1959 |

Stipitatic Acid

Stipitatic acid is a tropolone natural product produced by the fungus Talaromyces stipitatus. Its synthesis has been a target for validating new synthetic methodologies for tropolone ring formation. A notable synthesis was reported by Taylor and Johnson in 1951.

Taylor's synthesis employed the Buchner reaction as the key step to construct the seven-membered ring from a substituted benzene derivative.

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Buchner Ring Expansion | 1,2,4-Trimethoxybenzene, Ethyl diazoacetate, Cu | 45 | Taylor & Johnson, 1951 |

| 2 | Saponification | KOH, EtOH/H₂O | 90 | Taylor & Johnson, 1951 |

| 3 | Bromination | Br₂, AcOH | 60 | Taylor & Johnson, 1951 |

| 4 | Dehydrobromination/Hydrolysis | 2N NaOH, heat | 50 | Taylor & Johnson, 1951 |

Conclusion

The synthesis of this compound and tropolone natural products has been a fertile ground for the development of novel and powerful synthetic methodologies. From classic ring expansion strategies like the Buchner reaction to modern cycloaddition and oxidative dearomatization approaches, chemists have devised ingenious routes to these challenging seven-membered ring systems. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further exploration of the chemical biology of these fascinating natural products and the development of new therapeutic agents. The continued innovation in synthetic organic chemistry promises to deliver even more efficient and elegant solutions to the synthesis of complex this compound and tropolone-containing molecules in the future.

References

An In-depth Technical Guide to the Physical Properties of Tropone and Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the core physical properties of tropone and cycloheptanone. This compound, a non-benzenoid aromatic compound, and its saturated counterpart, cycloheptanone, exhibit significant differences in their physical characteristics, primarily due to the aromaticity and electron delocalization in the this compound ring. This document presents a detailed summary of their key physical data in a comparative table, outlines the standard experimental methodologies for determining these properties, and offers a visual representation of the electronic differences that underpin their distinct chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding and utilization of these seven-membered ring ketones.

Introduction

This compound (cyclohepta-2,4,6-trien-1-one) and cycloheptanone are seven-membered cyclic ketones that, despite their structural similarities, possess remarkably different physical and chemical properties. The key distinction lies in the electronic nature of their respective ring systems. This compound's fully conjugated π-system, which can stabilize a positive charge on the ring, imparts it with aromatic character. This aromaticity has profound effects on its physical properties when compared to the non-aromatic, saturated ring of cycloheptanone. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the unique electronic and steric properties of these molecules can be harnessed.

Comparative Physical Properties

The following table summarizes the key physical properties of this compound and cycloheptanone, compiled from various sources. These values highlight the significant impact of aromaticity on the physical nature of this compound.

| Physical Property | This compound | Cycloheptanone |

| Molecular Formula | C₇H₆O | C₇H₁₂O |

| Molar Mass | 106.12 g/mol | 112.17 g/mol |

| Appearance | Liquid | Colorless liquid |

| Melting Point | Not available | -21 °C[1][2][3] |

| Boiling Point | 113 °C at 15 mmHg[4][5][6][7][8] | 179-181 °C at 760 mmHg[1][2][3][9][10][11][12][13][14] |

| Density | 1.094 g/mL at 25 °C[4][5][6][7][8] | 0.951 g/mL at 25 °C[10][12][13][14][15] |

| Dipole Moment | 4.17 D[4][16][17] | 3.04 D[4][16][17] |

| Solubility in Water | Not available | Insoluble[1][9][18] |

| Solubility in Organic Solvents | Not available | Soluble in ether, very soluble in alcohol[18] |

| Refractive Index (n20/D) | 1.615[5][8] | 1.461[1][2][10][13][14] |

The Role of Aromaticity in Differentiating Physical Properties

The significant differences in the physical properties of this compound and cycloheptanone, particularly the dipole moment, can be attributed to the aromatic character of the this compound ring. In cycloheptanone, the dipole moment arises primarily from the polarization of the carbon-oxygen double bond. However, in this compound, there is a significant contribution from resonance structures that delocalize a positive charge around the seven-membered ring, forming a stable, aromatic tropylium cation-like system with 6 π-electrons. This charge separation results in a much larger dipole moment for this compound compared to cycloheptanone.

References

- 1. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 2. chemconnections.org [chemconnections.org]

- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tropylium cation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. Thiele tube - Wikipedia [en.wikipedia.org]

- 17. Pycnometers | Fisher Scientific [fishersci.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

Resonance Stabilization in Tropolone Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one) and its derivatives represent a fascinating class of non-benzenoid aromatic compounds. First identified in the mid-20th century, the unique seven-membered ring structure of tropolone imparts it with a remarkable stability derived from resonance delocalization. This quasi-aromatic character is not only of fundamental chemical interest but also underpins the diverse biological activities of many tropolone-containing natural products and synthetic analogues, making them significant scaffolds in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the principles of resonance stabilization in tropolone, supported by quantitative data from spectroscopic and crystallographic studies, detailed experimental and computational protocols, and visual representations of the underlying chemical concepts.

The Concept of Resonance and Aromaticity in Tropolone

The stability and chemical properties of tropolone are best understood through the lens of resonance theory and its quasi-aromatic nature. The structure of tropolone allows for the delocalization of π-electrons across the seven-membered ring, which can be represented by several resonance contributors.

Resonance Structures

The primary resonance structures of tropolone involve the delocalization of the lone pairs from the hydroxyl group and the polarization of the carbonyl group. This delocalization results in a hybrid structure with significant charge separation, creating a tropylium-like cation character in the seven-membered ring, which is a 6π-electron aromatic system.[2] The key resonance contributors are depicted below.

Tautomerism

Tropolone exists as a pair of rapidly interconverting tautomers due to intramolecular hydrogen bonding. This proton transfer is a key feature of the tropolone system and contributes to its overall stability. On the NMR timescale, this rapid tautomerization leads to a time-averaged structure with C2v symmetry.[3]

Experimental Evidence for Resonance Stabilization

A combination of crystallographic and spectroscopic techniques provides compelling quantitative evidence for the resonance-stabilized, quasi-aromatic nature of tropolone.

X-ray Crystallography

X-ray diffraction studies of crystalline tropolone reveal bond lengths that are intermediate between typical single and double bonds, indicating electron delocalization. The C-C bond lengths in the seven-membered ring show a degree of equalization, although some alternation persists.[3]

| Bond | Length (Å) | Bond | Length (Å) |

| C1 - C2 | 1.452 | C1 - O1 | 1.261 |

| C2 - C3 | 1.407 | C2 - O2 | 1.349 |

| C3 - C4 | 1.380 | O2 - H1 | 0.96 |

| C4 - C5 | 1.407 | ||

| C5 - C6 | 1.380 | ||

| C6 - C7 | 1.407 | ||

| C7 - C1 | 1.452 | ||

| Table 1: Selected bond lengths of tropolone from X-ray crystallography. Data are indicative and may vary slightly between different crystallographic studies.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of tropolone. The chemical shifts of the ring protons and carbons are indicative of a diatropic ring current, a hallmark of aromaticity.

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| H3/H7 | 7.42 |

| H4/H6 | 7.24 |

| H5 | 7.05 |

| OH | 8.90 (broad) |

| Table 2: ¹H NMR chemical shifts for tropolone. |

| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |

| C1/C2 | 171.5 |

| C3/C7 | 126.8 |

| C4/C6 | 138.2 |

| C5 | 128.5 |

| Table 3: ¹³C NMR chemical shifts for tropolone.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of tropolone provides further evidence for its unique electronic structure. The C=O stretching frequency is lower than that of a typical ketone, which is attributed to the delocalization of the carbonyl π-electrons and the intramolecular hydrogen bond.

| Vibrational Mode | Frequency (cm⁻¹) (KBr pellet) |

| O-H stretch (H-bonded) | ~3200 (broad) |

| C-H stretch (aromatic) | ~3050 |

| C=O stretch | ~1615 |

| C=C stretch | ~1550, 1480 |

| Table 4: Characteristic IR absorption frequencies for tropolone. |

Computational Analysis of Aromaticity

Computational chemistry provides valuable insights into the aromaticity of tropolone. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used method to quantify aromaticity. A negative NICS value at the center of a ring is indicative of a diatropic ring current and thus aromatic character.

| Method | NICS(0) (ppm) | NICS(1) (ppm) |

| B3LYP/6-311+G** | -5.17 | -7.10 |

| Table 5: Calculated NICS values for tropolone, indicating aromatic character.[5] |

The workflow for a typical computational study of tropolone's aromaticity is outlined below.

Experimental Protocols

Synthesis of Tropolone

A common and reliable method for the laboratory synthesis of tropolone is the oxidation of cycloheptatriene.[6][7]

Materials:

-

Cycloheptatriene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Pentane

-

Activated carbon

-

Glacial acetic acid

Procedure:

-

Oxidation: A solution of cycloheptatriene in a suitable solvent is treated with an aqueous solution of potassium permanganate and sodium hydroxide at low temperature. The reaction mixture is stirred vigorously for several hours.

-

Work-up: The reaction is quenched, and the manganese dioxide precipitate is removed by filtration. The aqueous layer is acidified with hydrochloric acid.

-

Extraction: The acidified aqueous layer is extracted multiple times with dichloromethane.

-

Purification: The combined organic extracts are dried and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of dichloromethane and pentane, with the use of activated carbon to decolorize the solution.[6]

Spectroscopic and Crystallographic Analysis

4.2.1. NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified tropolone are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

4.2.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of tropolone is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

4.2.3. X-ray Crystallography

-

Crystal Growth: Single crystals of tropolone suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution (e.g., from a dichloromethane/pentane mixture).

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a suitable detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.[9]

Implications for Drug Development

The unique electronic and structural features of the tropolone ring, conferred by resonance stabilization, are central to its biological activity. Tropolones are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[1] The ability of the tropolone scaffold to chelate metal ions is often implicated in its mechanism of action. A thorough understanding of the resonance stabilization and electronic properties of tropolone is therefore crucial for the rational design and development of new therapeutic agents based on this privileged scaffold.

Conclusion

The resonance stabilization of the tropolone ring is a cornerstone of its chemistry, conferring it with a quasi-aromatic character that dictates its structure, reactivity, and biological function. This in-depth guide has provided a comprehensive overview of this phenomenon, supported by quantitative data from a range of experimental and computational techniques. The detailed protocols and visual representations serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of molecules. A deep appreciation of the principles of resonance in tropolone will undoubtedly continue to inspire new discoveries in both fundamental chemistry and medicinal science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tropone - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. dianchuvacuum.com [dianchuvacuum.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

Isolating Nature's Scaffolds: An In-depth Technical Guide to the Extraction and Purification of Tropolones from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating tropolones from natural plant sources. Tropolones, a class of non-benzenoid aromatic compounds with a unique seven-membered ring structure, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document outlines the key plant sources, detailed experimental protocols for extraction and purification, quantitative data on yields, and insights into the biological mechanisms of prominent tropolones.

Prominent Plant Sources of Tropolones

Tropolones are predominantly found in specific plant families, with the Cupressaceae and Liliaceae families being the most notable sources.[1] Key tropolone derivatives and their corresponding plant origins are summarized in the table below.

| Tropolone Derivative | Plant Source(s) | Plant Part(s) |

| β-Thujaplicin (Hinokitiol) | Thujopsis dolabrata var. hondae, Chamaecyparis obtusa, Cupressus lusitanica | Heartwood, Wood |

| Colchicine | Colchicum autumnale, Gloriosa superba, Iphigenia indica | Corms, Seeds, Flowers |

Quantitative Yields of Tropolones from Plant Sources

The yield of tropolones can vary significantly depending on the plant species, geographical location, age of the plant, and the extraction method employed. The following table presents a summary of reported yields for β-thujaplicin and colchicine from various sources.

| Tropolone Derivative | Plant Source | Extraction Method | Yield | Reference(s) |

| β-Thujaplicin | Thujopsis dolabrata var. hondae (heartwood) | Gas Chromatography | 0.29 to 3.67 mg/g (oven-dry weight) | [2] |

| β-Thujaplicin | Cupressus lusitanica (cell suspension culture) | Ethyl acetate extraction | ~20 mg/g (cell dry weight) | [3] |

| β-Thujaplicin | Juniperus conferta (callus culture with yeast extract) | HPLC | 4600 µg/g (dry weight) | [4] |

| Colchicine | Colchicum luteum (corms) | HPLC/HPTLC | ~0.2% w/w | [5] |

| Colchicine | Gloriosa superba (corms) | HPLC/HPTLC | ~0.2% w/w | [5] |

Experimental Protocols for Tropolone Isolation and Purification

The isolation of tropolones from plant material typically involves a multi-step process encompassing extraction, separation, and purification.

General Workflow for Tropolone Isolation

The following diagram illustrates a generalized workflow for the isolation and purification of tropolones from plant sources.

Detailed Extraction and Purification Protocol for β-Thujaplicin from Thujopsis dolabrata Heartwood

This protocol is a composite of established methods for the extraction and purification of β-thujaplicin.

1. Material Preparation:

-

Obtain heartwood from Thujopsis dolabrata.

-

Air-dry the wood chips and then grind them into a fine powder.

2. Solvent Extraction:

-

The powdered heartwood is subjected to extraction with methanol for 24 hours.[2] Alternatively, supercritical CO2 extraction can be employed for a more efficient and selective extraction of hinokitiol.[6]

3. Concentration:

-

The methanolic extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Column Chromatography:

-

A glass column is packed with silica gel 60 as the stationary phase, using hexane as the initial mobile phase.

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto the top of the prepared column.

-

Elution is performed using a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., hexane:ethyl acetate gradients of 9:1, 8:2, 7:3, etc.).[7]

5. Fraction Collection and Analysis:

-

Fractions are collected sequentially as the mobile phase elutes from the column.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing β-thujaplicin. A standard of β-thujaplicin should be used for comparison.

6. Purification and Crystallization:

-

Fractions containing pure β-thujaplicin (as determined by TLC) are pooled together.

-

The solvent is evaporated from the pooled fractions to yield the purified compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain crystalline β-thujaplicin.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a precise method for the quantification of tropolones in extracts.

Typical HPLC Conditions for Colchicine Analysis: [8]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient starting with 10% acetonitrile and increasing to 100% over 15 minutes.[8]

-

Detection: UV detection at approximately 245 nm.

-

Quantification: A standard curve is generated using known concentrations of a colchicine standard to quantify the amount in the sample.

Biological Activities and Signaling Pathways of Tropolones

Tropolones exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][9][10]

Hinokitiol (β-Thujaplicin) Signaling Pathways

Hinokitiol has been shown to exert its anticancer effects by modulating several key signaling pathways, including the ERK and AKT pathways, which are crucial for cell growth and survival.[1]

Colchicine's Mechanism of Action

Colchicine's well-established anti-inflammatory effects are primarily due to its ability to disrupt microtubule polymerization. This disruption inhibits neutrophil activity and the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[11][12][13][14]

Conclusion

The isolation of tropolones from natural plant sources presents a promising avenue for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of the key plant sources, extraction and purification methodologies, and biological mechanisms of these unique compounds. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic potential of plant-derived tropolones. Further research is warranted to explore a wider range of plant species for novel tropolone structures and to optimize extraction and purification processes for higher yields and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. A stepwise protocol for induction and selection of prominent coniferous cell cultures for the production of β-thujaplicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. comparative-quantitative-estimation-of-colchicine-in-corms-of-different-colchicine-bearing-plants-using-hplc-and-hptlc-method - Ask this paper | Bohrium [bohrium.com]

- 6. Freeword: "hinokitiol" - JWRS Article Archives [kaiseisha-press.ne.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Health benefits and pharmacological properties of hinokitiol [ricerca.unich.it]

- 10. health-benefits-and-pharmacological-properties-of-hinokitiol - Ask this paper | Bohrium [bohrium.com]

- 11. droracle.ai [droracle.ai]

- 12. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 14. pharmacyfreak.com [pharmacyfreak.com]

The Dawn of Non-Benzenoid Aromatics: A Historical Perspective on the Discovery of Tropone and Tropolone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a paradigm shift in the understanding of chemical aromaticity, a concept long dominated by the benzene ring. The discovery and structural elucidation of tropone and tropolone, with their unique seven-membered aromatic systems, challenged classical theories and opened up a new field of non-benzenoid aromatic chemistry. This technical guide provides an in-depth historical perspective on this pivotal period, detailing the key discoveries, the scientists involved, and the experimental evidence that unveiled these fascinating molecules.

Early Encounters: Natural Products with Puzzling Properties

The story of tropolone begins not in a synthesis lab, but with the investigation of natural products from fungi and trees. These compounds exhibited unusual properties that could not be reconciled with existing chemical structures.

Stipitatic Acid: A Fungal Metabolite Challenges a Paradigm (1942)

In 1942, Birkinshaw, Chambers, and Raistrick, while studying the metabolic products of the mold Penicillium stipitatum, isolated a compound they named stipitatic acid.[1][2] Its acidic nature and other properties were difficult to explain with conventional structures.

Hinokitiol: The Aromatic Heart of the Taiwanese Hinoki Tree (1936)

Working in Taiwan, the Japanese chemist Tetsuo Nozoe isolated a compound he named hinokitiol in 1936 from the essential oil of the Taiwanese hinoki tree (Chamaecyparis taiwanensis).[3][4] Nozoe's initial work, published in German in the Bulletin of the Chemical Society of Japan, noted the compound's remarkable stability and its formation of a stable, red iron(III) complex, which he named hinokitin.[3][5] This high stability was a crucial clue to its unusual nature.[4]

The Theoretical Breakthrough: Dewar's Concept of Tropolone

The perplexing structures of these natural products remained a puzzle until 1945, when Michael J. S. Dewar, a brilliant theoretical chemist, proposed a revolutionary idea. He suggested that these compounds contained a novel, seven-membered aromatic ring system, which he named "tropolone." Dewar postulated that the tropolone ring, a 2-hydroxy-2,4,6-cycloheptatrien-1-one, could achieve aromatic stability through resonance, similar to benzene. This groundbreaking concept provided the theoretical framework to understand the unique properties of stipitatic acid and other related compounds.[6]

The Race for Confirmation: Structure Elucidation and Synthesis

Dewar's theory ignited a flurry of research activity on both sides of the Atlantic and in Japan, as chemists raced to confirm the tropolone structure through degradation, synthesis, and spectroscopic analysis.

Tetsuo Nozoe's Pioneering Work on Hinokitiol

Working in relative isolation during and after World War II, Tetsuo Nozoe continued his meticulous investigation of hinokitiol. By the late 1940s, through extensive chemical degradation and derivatization studies, he independently deduced the correct tropolone structure for hinokitiol (β-thujaplicin). In an oral presentation in 1942, an initial, incorrect formula of C₁₀H₁₄O₂ was proposed for hinokitiol, but further work by Nozoe re-established the correct C₁₀H₁₂O₂ formula.[3] His comprehensive work, published in the early 1950s, was instrumental in establishing the field of troponoid chemistry.

The First Syntheses of Tropolone

The definitive proof of the tropolone structure came with its total synthesis. In 1951, several groups reported the synthesis of tropolone and its derivatives:

-

Ralph Raphael and colleagues in the UK were among the first to synthesize tropolones, providing irrefutable evidence for the seven-membered ring structure.[7]

-

A publication in the Journal of the Chemical Society in 1951 by Cook, Gibb, Raphael, and Somerville detailed the preparation and general characteristics of tropolone.[8]

Synthesis of Stipitatic Acid

Also in 1951, A. W. Johnson and his collaborators reported a synthesis of stipitatic acid, confirming Dewar's hypothesis.[9][10] This work provided a crucial link between the naturally occurring fungal metabolite and the new class of aromatic compounds.

Experimental Data from the Historical Discoveries

The following tables summarize the key quantitative data reported in the early publications on tropolone and its derivatives. The methods for obtaining this data were characteristic of the era, relying on classical analytical techniques.

| Compound | Source/Method | Reported Melting Point (°C) | Other Reported Properties | Reference(s) |

| Hinokitiol | Isolated from Chamaecyparis taiwanensis | - | Forms a stable iron(III) complex (hinokitin), m.p. 250°C | [4] |

| Tropolone | Synthetic | 50-52 | pKa ≈ 7 | [7] |

| Hinokitin | Iron(III) complex of Hinokitiol | 250 | Red crystals | [4] |

| Compound | Spectroscopic Data | Method/Conditions | Reference(s) |

| Hinokitin | Absorption maxima at 584 nm and 540 nm | Visible spectroscopy | [3] |

| Tropolone | - | Early UV and IR spectra were studied by various groups in the early 1950s. | - |

Experimental Methodologies of the Era

The experimental protocols of the 1930s-1950s lacked the sophistication of modern techniques. Isolation involved classical methods of extraction and distillation, while structure elucidation relied heavily on chemical degradation, derivatization, and elemental analysis. Spectroscopic methods like UV and IR were in their infancy but played an increasingly important role.

Isolation of Hinokitiol (Tetsuo Nozoe, 1936)

-

Extraction: Steam distillation of the essential oil from the wood of the Taiwanese hinoki tree.

-

Purification: Fractional distillation and crystallization to isolate pure hinokitiol.

-

Characterization: Determination of melting point, elemental analysis, and observation of its characteristic color reaction with ferric chloride.

A Representative Synthesis of a Tropolone Ring (e.g., Stipitatic Acid, Johnson et al., 1951)

The synthesis of stipitatic acid by Johnson and colleagues represented a key confirmation of the tropolone structure. While the full experimental details are found in the original 1951 Journal of the Chemical Society paper, the general approach involved:

-

Ring Expansion: A key step likely involved the expansion of a six-membered ring precursor to the seven-membered tropolone core.

-

Functional Group Manipulation: Introduction and modification of hydroxyl and carboxyl groups to match the natural product.

-

Purification and Characterization: Crystallization and comparison of the synthetic product's physical and chemical properties with those of natural stipitatic acid.

The Role of X-ray Crystallography

The ultimate confirmation of the planar, seven-membered aromatic structure of tropolones came from X-ray crystallography. One of the earliest examples was the determination of the crystal structure of cupric tropolone, which provided precise bond lengths and angles, confirming the delocalized π-electron system.[11]

Visualizing the Historical Discovery

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the historical discovery of this compound and tropolone.

Conclusion: A New Chapter in Aromaticity

The discovery of this compound and tropolone was a landmark achievement in organic chemistry. It shattered the long-held belief that aromaticity was exclusive to six-membered benzene-like rings and introduced the concept of non-benzenoid aromaticity. The pioneering work of Nozoe, Dewar, Raphael, Johnson, and others, through a combination of natural product chemistry, theoretical insight, and elegant synthesis, laid the foundation for a rich and diverse field of chemistry that continues to yield fascinating molecules with important biological activities. This historical journey serves as a testament to the power of curiosity-driven research and the interplay between theory and experiment in advancing scientific understanding.

References

- 1. Studies in the biochemistry of micro-organisms: Stipitatic acid, C(8)H(6)O(5), a metabolic product of Penicillium stipitatum Thom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2012: Tropolone study | News and features | University of Bristol [bristol.ac.uk]

- 3. At the dawn of novel aromatics: “On the Synthesis of Hinokitiol” by Tetsuo Nozoe et al - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hinokitiol - Molecule of the Month - March 2024 - JSMol version [chm.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tropolone - Wikipedia [en.wikipedia.org]

- 8. 107. Tropolones. Part I. The preparation and general characteristics of tropolone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 522. A synthesis of stipitatic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 273. The crystal structure of cupric tropolone and the dimensions of the tropolone ring - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Tropone from Cycloheptatriene Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropone, a non-benzenoid aromatic compound, and its derivatives are pivotal structural motifs in numerous natural products and serve as versatile building blocks in synthetic organic chemistry. The synthesis of this compound from cycloheptatriene via oxidation is a fundamental transformation with several established methodologies. This document provides detailed application notes and experimental protocols for two primary methods: direct oxidation using selenium dioxide and a two-step synthesis proceeding through a tropylium cation intermediate. Quantitative data for these methods are summarized for comparative analysis, and detailed experimental workflows are visualized to facilitate practical implementation in a research and development setting.

Introduction

The seven-membered aromatic ring of this compound is a key feature in various biologically active molecules and complex synthetic targets. Its unique electronic properties and reactivity make it an attractive synthon for the construction of diverse molecular architectures. The oxidation of readily available cycloheptatriene is a common and effective strategy for accessing the this compound core. This document outlines two robust methods for this conversion, providing detailed protocols to ensure reproducibility and aid in methodological selection for specific research applications.

Comparative Data of Synthetic Methods

The selection of a synthetic route for the preparation of this compound from cycloheptatriene depends on factors such as scale, available reagents, and desired purity. The following table summarizes quantitative data for the two primary methods detailed in this document.

| Method | Key Reagents | Solvent(s) | Reaction Time | Temperature | Typical Yield | Notes |

| Selenium Dioxide Oxidation | Cycloheptatriene, Selenium Dioxide (SeO₂) | Dioxane, Water | 2 - 4 hours | Reflux (101 °C) | ~45-55% | Direct, one-pot synthesis. Requires careful handling of toxic selenium compounds. The product is isolated by steam distillation. |

| Via Tropylium Cation | 1. PCl₅ or HBF₄2. NaHCO₃ (aq), then H⁺ (acid) | 1. CCl₄2. Water, Ether | 1. 3 hours2. ~1 hour | 1. Room Temp2. 0 °C to RT | ~70-85% | Two-step process. The intermediate tropylium salt is stable. The second step involves the formation and hydrolysis of ditropyl ether.[1][2] |

Experimental Protocols

Method 1: Selenium Dioxide Oxidation of Cycloheptatriene

This protocol is based on the direct allylic oxidation of cycloheptatriene using selenium dioxide.

Materials:

-

Cycloheptatriene

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water (distilled or deionized)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Steam distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (0.5 moles) to a solution of cycloheptatriene (1.0 mole) in a mixture of 1,4-dioxane (150 mL) and water (50 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material (monitored by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Transfer the filtrate to a larger flask suitable for steam distillation.

-

-

Purification by Steam Distillation:

-

Add water to the filtrate and perform steam distillation to isolate the crude this compound.

-

Collect the distillate until it is no longer cloudy.

-

-

Extraction and Drying:

-

Extract the aqueous distillate with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Final Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Further purify the resulting crude this compound by vacuum distillation (boiling point of this compound is approximately 113 °C at 15 mmHg) to obtain the pure product.

-

Method 2: Synthesis of this compound via Tropylium Cation Intermediate

This two-step protocol involves the initial formation of the stable tropylium cation, followed by its conversion to this compound.

Step 1: Synthesis of Tropylium Cation

Materials:

-

Cycloheptatriene

-

Phosphorus pentachloride (PCl₅) or Tetrafluoroboric acid (HBF₄)

-

Carbon tetrachloride (CCl₄) or Acetic anhydride

-

Anhydrous diethyl ether

-

Schlenk flask or a flask with a nitrogen inlet

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a dry Schlenk flask under a nitrogen atmosphere, dissolve cycloheptatriene (1.0 mole) in anhydrous carbon tetrachloride (200 mL).

-

Formation of Tropylium Cation:

-

Cool the solution in an ice bath.

-

Slowly add phosphorus pentachloride (1.1 moles) portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The tropylium salt will precipitate.

-

-

Isolation of Tropylium Salt:

-

Collect the solid precipitate by filtration under a nitrogen atmosphere.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the tropylium salt under vacuum.

-

Step 2: Conversion of Tropylium Cation to this compound

Materials:

-

Tropylium salt (from Step 1)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Beaker or Erlenmeyer flask

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

Formation of Ditropyl Ether:

-

Suspend the tropylium salt in diethyl ether (300 mL) in a beaker and cool in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the aqueous layer is basic. This step forms ditropyl ether in the organic phase.[1]

-

-

Hydrolysis to this compound:

-

Separate the ethereal layer containing the ditropyl ether.

-

Slowly add dilute hydrochloric acid to the ethereal solution with stirring until the solution is acidic. This catalyzes the hydrolysis of the ditropyl ether to this compound and cycloheptatriene.[2]

-

-

Work-up and Purification:

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The resulting mixture of this compound and cycloheptatriene can be separated by fractional vacuum distillation to yield pure this compound. The acid-catalyzed decomposition of tropyl ether can yield this compound in 83.5% and cycloheptatriene in 90%.[2]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Overview of synthetic routes from cycloheptatriene to this compound.

Caption: Step-by-step experimental workflows for this compound synthesis.

Safety Precautions

-

Selenium Dioxide: Selenium compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphorus Pentachloride: PCl₅ is corrosive and reacts violently with water. Handle it in a dry environment, such as a glove box or under a nitrogen atmosphere.

-

Solvents: The organic solvents used are flammable. Ensure there are no ignition sources nearby.

-

Vacuum Distillation: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield.

By following these detailed protocols and safety guidelines, researchers can reliably synthesize this compound from cycloheptatriene for use in a wide range of chemical research and drug development applications.

References

Application Notes and Protocols for Cycloaddition Reactions Involving Tropone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms, scope, and practical application of cycloaddition reactions involving tropone, a versatile seven-membered non-benzenoid aromatic compound. This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of complex polycyclic systems found in natural products and medicinally important molecules.[1][2][3] This document covers the most common modes of cycloaddition, including [4+2], [6+4], and [8+2] reactions, with a focus on reaction mechanisms, stereoselectivity, and detailed experimental protocols.

Introduction to this compound Cycloadditions

This compound can participate in cycloaddition reactions as a 2π, 4π, 6π, or 8π component, leading to a diverse array of fused and bridged ring systems.[2][4] The periselectivity of these reactions (i.e., the preference for one mode of cycloaddition over another) can be influenced by various factors, including the nature of the reacting partner, temperature, and the use of catalysts such as Lewis acids or organocatalysts.[5][6] Understanding and controlling these factors is crucial for the selective synthesis of desired cycloadducts.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

This compound can act as a diene in [4+2] cycloaddition reactions, reacting with dienophiles to form bicyclo[3.2.2]nonane derivatives. These reactions are valuable for constructing bridged bicyclic systems.[7] However, due to the aromatic character of this compound, these reactions often require harsh conditions, such as high temperatures or high pressure, to proceed efficiently.[6] Lewis acid catalysis can be employed to activate this compound towards inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[6][7]

The concerted [4+2] cycloaddition of this compound with a dienophile proceeds through a boat-like transition state. The stereoselectivity of the reaction is governed by the principles of orbital symmetry. Both endo and exo products can be formed, with the ratio often depending on the reaction conditions and the nature of the dienophile.

Diagram: [4+2] Cycloaddition Mechanism of this compound

Caption: General mechanism of the [4+2] cycloaddition of this compound.

| Entry | Dienophile | Catalyst/Conditions | Yield (%) | d.r. (endo:exo) | ee (%) | Reference |

| 1 | N-methylmaleimide | Et3N | Good | Mixture | N/A | [8] |

| 2 | N-methylmaleimide | Silica gel | Good | Mixture | N/A | [8] |

| 3 | Ethyl vinyl ether | B(C6F5)3 | Good | Mixture | N/A | [7] |

| 4 | Ketene diethyl acetal | B(C6F5)3 | Good | N/A | N/A | [7] |

| 5 | Tropolone + N-methylmaleimide | Bifunctional Brønsted-base | up to 100 | >20:1 | up to 92 | [9] |

| 6 | 1,1-diethoxyethene | B(C6F5)3 | - | - | - | [6][10] |

-

To a solution of tropolone (0.1 mmol) and the dienophile (e.g., N-substituted maleimide, 0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -20 °C), add the bifunctional Brønsted-base catalyst (e.g., a quinine-derived thiourea, 10 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic cycloadduct.

-

Determine the diastereomeric ratio (d.r.) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC).

[6+4] Cycloaddition Reactions

The [6+4] cycloaddition of this compound with a 4π component (a diene) is a thermally allowed process that leads to the formation of bicyclo[4.4.1]undecane ring systems.[5] These reactions are a powerful tool for the synthesis of ten-membered rings.[11] However, periselectivity can be an issue, with competing cycloaddition pathways sometimes leading to lower yields of the desired [6+4] adduct.[5] Electron-rich dienes generally give better yields when reacting with this compound.[5]

This reaction typically proceeds through a concerted mechanism. The stereochemical outcome is often highly selective, with the exo transition state being favored due to minimized steric interactions and destabilizing secondary orbital interactions in the endo transition state.[11]

Diagram: [6+4] Cycloaddition Workflow

Caption: A typical experimental workflow for a thermal [6+4] cycloaddition.

| Entry | Diene | Conditions | Yield (%) | Stereoselectivity | Reference |

| 1 | 1-(Glucopyranosyloxy)buta-1,3-diene | Water, buffered solution | Fair | exo | [12] |

| 2 | Diethylaminobutadiene | Thermal | - | exo | [13] |

| 3 | Tethered diene (intramolecular) | Ti(IV) catalyst | High | High | [13] |

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7) or a concentrated aqueous sugar solution.

-

Dissolve this compound (1.0 equiv) and the diene (e.g., 1-(glucopyranosyloxy)buta-1,3-diene, 1.2 equiv) in the aqueous medium.

-

Stir the reaction mixture at a milder temperature (e.g., room temperature to 50 °C) compared to conventional thermal conditions.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the bicyclic adduct.

[8+2] Cycloaddition Reactions

This compound can also act as an 8π component in higher-order cycloadditions with 2π systems, leading to the formation of bicyclo[5.3.0]decane (hydroazulene) skeletons.[4][14] These reactions are of significant interest for the rapid construction of seven-membered rings fused to five-membered rings. Organocatalysis has emerged as a powerful strategy to control the stereoselectivity of these transformations.[4][14]

The mechanism of the [8+2] cycloaddition can be either concerted or stepwise, depending on the substrates and catalysts involved.[15][16] For instance, the organocatalytic reaction of tropones with azlactones proceeds through a stepwise 1,8-addition followed by annulation.[4][14] The catalyst, often a bifunctional molecule, activates both the this compound and the 2π component, thereby controlling the stereochemical outcome.[4]

Diagram: Organocatalytic [8+2] Cycloaddition Logical Pathway

Caption: Logical steps in the organocatalytic [8+2] cycloaddition of this compound.

| Entry | 2π Component | Catalyst | Solvent | Yield (%) | d.r. | ee (%) | Reference |

| 1 | Phenylalanine-derived azlactone | Chiral guanidine (GS8) | EtOAc | 95 | >19:1 | 96 | [4][14] |

| 2 | 2-Chlorothis compound + azlactone | Chiral guanidine | DCM | 91 | - | 85 | [14] |

| 3 | 2-Aryl-substituted tropones + azlactones | Chiral guanidine | DCM | 86-94 | - | 88-92 | [14] |

| 4 | Cyclohexenone (as dienamine) | Cinchona alkaloid amine | - | - | - | - | [15][16] |

-

To a flame-dried reaction tube under an argon atmosphere, add the chiral bifunctional guanidine catalyst (5-10 mol%).

-

Add the this compound (0.10 mmol) and the azlactone (0.12 mmol) to the reaction tube.

-

Dissolve the reactants in a dry solvent (e.g., ethyl acetate or dichloromethane, 0.1 M).

-

Cool the reaction mixture to the specified temperature (e.g., -30 °C to -60 °C) and stir for the indicated time (e.g., 12 hours).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, directly purify the mixture by flash column chromatography on silica gel (e.g., using petroleum ether/ethyl acetate as eluent) to obtain the pure bicyclic product.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral stationary phase supercritical fluid chromatography (SFC) or HPLC.

Conclusion

Cycloaddition reactions of this compound are a powerful and versatile strategy for the synthesis of complex carbocyclic and heterocyclic frameworks. By carefully selecting the reaction partner, conditions, and catalyst, a high degree of control over the periselectivity, regioselectivity, and stereoselectivity can be achieved. The protocols and data presented herein serve as a guide for researchers in synthetic organic chemistry and drug development to harness the synthetic potential of this compound cycloadditions for the construction of novel molecular architectures.

References

- 1. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Quantum Chemical Study of the Cycloaddition Reaction of this compound with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Asymmetric [4+2]-Cycloadditions Using Tropolones: Developments, Scope, Transformations, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 6+4 Cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Aqueous [6 + 4] cycloadditions of this compound with 1-(glucopyranosyloxy)buta-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chinesechemsoc.org [chinesechemsoc.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Collection - [8+2] vs [4+2] Cycloadditions of Cyclohexadienamines to this compound and Heptafulvenesî¸Mechanisms and Selectivities - Journal of the American Chemical Society - Figshare [figshare.com]

Application Note: Tropone as a Diene Component in Diels-Alder Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tropone, a non-benzenoid aromatic compound, is a versatile building block in organic synthesis. However, its inherent aromaticity and electron-deficient nature render it a relatively unreactive diene in standard, normal-electron-demand Diels-Alder reactions.[1][2] This application note details strategies to overcome this low reactivity, focusing on activation methods that enable this compound and its derivatives to participate in [4+2] cycloadditions. We will cover Lewis acid-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reactions, base-prompted cycloadditions of tropolones, and provide detailed experimental protocols and quantitative data for these transformations. The resulting bicyclo[3.2.2]nonane core structures are valuable scaffolds in the synthesis of complex molecules and natural products.[3][4]

Theoretical Background and Reaction Mechanisms

The primary challenge in using this compound as a diene is its 6π-electron aromatic system, which provides significant resonance stabilization.[2] A standard Diels-Alder reaction would disrupt this aromaticity, leading to a high activation energy barrier. Consequently, strategies to facilitate this reaction focus on altering the electronic properties of the this compound ring.

1.1. Normal vs. Inverse-Electron-Demand Diels-Alder

-